(R)-1-(tert-Butoxycarbonyl)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid
Overview
Description
®-1-(tert-Butoxycarbonyl)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(tert-Butoxycarbonyl)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-pyrrolidine-2-carboxylic acid and 2-chlorobenzyl chloride.
Protection of the Amino Group: The amino group of ®-pyrrolidine-2-carboxylic acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine.
Alkylation: The protected amino acid is then alkylated with 2-chlorobenzyl chloride in the presence of a suitable base such as sodium hydride or potassium carbonate.
Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions, typically using trifluoroacetic acid.
Industrial Production Methods
In an industrial setting, the synthesis of ®-1-(tert-Butoxycarbonyl)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid may involve optimized reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically at the pyrrolidine ring or the benzyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carboxylic acid group to yield the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium carbonate, and various nucleophiles.
Major Products
Oxidation: Oxidized derivatives of the pyrrolidine ring or benzyl group.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Substituted benzyl derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(tert-Butoxycarbonyl)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid is used as a building block for the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and the preparation of enantiomerically pure compounds.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and the mechanisms of enzyme catalysis. It serves as a model substrate for various biochemical assays.
Medicine
In medicine, ®-1-(tert-Butoxycarbonyl)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid is utilized in the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases. Its structural features allow for the design of molecules with specific biological activities.
Industry
In the industrial sector, this compound is employed in the production of fine chemicals and specialty materials. It is also used in the development of new catalysts and materials for advanced applications.
Mechanism of Action
The mechanism of action of ®-1-(tert-Butoxycarbonyl)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center and functional groups allow it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(tert-Butoxycarbonyl)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid
- ®-1-(tert-Butoxycarbonyl)-2-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid
- ®-1-(tert-Butoxycarbonyl)-2-(2-bromobenzyl)pyrrolidine-2-carboxylic acid
Uniqueness
®-1-(tert-Butoxycarbonyl)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid is unique due to its specific chiral configuration and the presence of the 2-chlorobenzyl group. This combination of structural features imparts distinct reactivity and biological activity compared to other similar compounds. The presence of the tert-butoxycarbonyl protecting group also enhances its stability and facilitates its use in various synthetic applications.
Properties
IUPAC Name |
(2R)-2-[(2-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-10-6-9-17(19,14(20)21)11-12-7-4-5-8-13(12)18/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUHKLSUIDCUPW-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CC=C2Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375947 | |
Record name | 1-(tert-Butoxycarbonyl)-2-[(2-chlorophenyl)methyl]-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
706806-66-8 | |
Record name | 1-(1,1-Dimethylethyl) (2R)-2-[(2-chlorophenyl)methyl]-1,2-pyrrolidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=706806-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(tert-Butoxycarbonyl)-2-[(2-chlorophenyl)methyl]-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.